molecular formula C21H15FN2O3 B300744 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione

4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione

Numéro de catalogue B300744
Poids moléculaire: 362.4 g/mol
Clé InChI: BMWSFCOIWKFNTM-ATVHPVEESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. This compound is also known by the name of rofecoxib and is a nonsteroidal anti-inflammatory drug (NSAID) that belongs to the class of selective cyclooxygenase-2 (COX-2) inhibitors.

Mécanisme D'action

The mechanism of action of 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione involves the selective inhibition of COX-2. By blocking the activity of COX-2, rofecoxib reduces the production of inflammatory mediators, such as prostaglandins, which are involved in the development of pain, fever, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione are primarily related to its anti-inflammatory and analgesic properties. As a COX-2 inhibitor, rofecoxib can reduce inflammation and pain associated with conditions such as osteoarthritis and rheumatoid arthritis. However, the use of rofecoxib has been associated with an increased risk of cardiovascular events, such as heart attack and stroke.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione in lab experiments include its selective inhibition of COX-2, which allows for the study of the specific effects of COX-2 inhibition on inflammation and pain. However, the limitations of using rofecoxib in lab experiments include its potential for cardiovascular side effects, which may limit its use in certain studies.

Orientations Futures

There are several future directions for research on 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione. One potential direction is to develop new COX-2 inhibitors that have a lower risk of cardiovascular side effects. Another direction is to investigate the potential use of rofecoxib in the treatment of other conditions, such as cancer and Alzheimer's disease, which have been linked to inflammation. Additionally, further research is needed to better understand the mechanisms underlying the cardiovascular side effects of rofecoxib and to develop strategies to mitigate these effects.

Méthodes De Synthèse

The synthesis of 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione involves a series of chemical reactions. The starting materials for the synthesis of rofecoxib are 4-cyclohexyl-2-methyl-1,2,4-thiadiazolidine-3,5-dione and 2-(2-fluoro-4-iodophenyl) furan. These two compounds are reacted together in the presence of a palladium catalyst to form the intermediate compound, 5-(2-fluorophenyl)-2-(furan-2-yl)-1,3,4-oxadiazole. This intermediate compound is then reacted with 3-methylphenylboronic acid in the presence of a palladium catalyst to form the final product, 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione.

Applications De Recherche Scientifique

The scientific research application of 4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione is primarily focused on its potential use as a COX-2 inhibitor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Selective COX-2 inhibitors, such as rofecoxib, are designed to block the activity of COX-2 without affecting the activity of COX-1, which is involved in the production of prostaglandins that protect the stomach lining.

Propriétés

Nom du produit

4-{[5-(2-Fluorophenyl)-2-furyl]methylene}-1-(3-methylphenyl)-3,5-pyrazolidinedione

Formule moléculaire

C21H15FN2O3

Poids moléculaire

362.4 g/mol

Nom IUPAC

(4Z)-4-[[5-(2-fluorophenyl)furan-2-yl]methylidene]-1-(3-methylphenyl)pyrazolidine-3,5-dione

InChI

InChI=1S/C21H15FN2O3/c1-13-5-4-6-14(11-13)24-21(26)17(20(25)23-24)12-15-9-10-19(27-15)16-7-2-3-8-18(16)22/h2-12H,1H3,(H,23,25)/b17-12-

Clé InChI

BMWSFCOIWKFNTM-ATVHPVEESA-N

SMILES isomérique

CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=CC=C4F)/C(=O)N2

SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C(=O)N2

SMILES canonique

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=CC=C4F)C(=O)N2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.